molecular formula C14H13ClN2O B2767888 N-(2-chloro-4,6-dimethylphenyl)nicotinamide CAS No. 449170-06-3

N-(2-chloro-4,6-dimethylphenyl)nicotinamide

Cat. No.: B2767888
CAS No.: 449170-06-3
M. Wt: 260.72
InChI Key: ZBIGAGUOUCZMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4,6-dimethylphenyl)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. It is closely related to side-chain-unsubstituted N-(2,6-dimethyl-phen-yl)acetamide and side-chain-substituted 2,2,2-trichloro-N-(2,6-dimethyl-phen-yl)-acet-amide and N-(2,6-dimethyl-phen-yl)-2,2,2-trimethylacet-amide .


Molecular Structure Analysis

The crystal structure of this compound is monoclinic, with a = 13.766 (3) Å, b = 8.911 (2) Å, c = 8.538 (2) Å, β = 99.00 (1)°, V = 1034.4 (4) Å 3, Z = 4 . The molecules in the compound are linked into chains through N-H⋯O hydrogen bonding .


Physical And Chemical Properties Analysis

This compound is a colorless crystal with a molecular weight of 197.66 . It has a melting point of 150-151 °C .

Scientific Research Applications

Fluorescent Analogs in Biochemical Research N-(2-chloro-4,6-dimethylphenyl)nicotinamide, as a derivative of nicotinamide, has applications in creating fluorescent analogs for biochemical research. A study by Barrio, Secrist, and Leonard (1972) synthesized a fluorescent analog of the coenzyme nicotinamide adenine dinucleotide (NAD), showcasing its use in understanding enzymatic reactions and coenzyme behavior. This derivative exhibited fluorescence properties upon specific light excitation, enhancing understanding of intramolecular interactions in biological systems (Barrio, Secrist, & Leonard, 1972).

Stimulation of DNA Repair in Human Lymphocytes Nicotinamide derivatives, including this compound, have been researched for their role in stimulating DNA repair. Berger and Sikorski (1980) discovered that nicotinamide can enhance DNA repair synthesis in human lymphocytes exposed to DNA-damaging agents, suggesting its potential application in genomic stability and repair (Berger & Sikorski, 1980).

Herbicidal Activity and SAR Study A study conducted by Yu et al. (2021) focused on the herbicidal properties of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, demonstrating its potential in agricultural science. Some compounds in this category showed excellent herbicidal activity, suggesting the utility of this compound derivatives in developing new herbicides (Yu et al., 2021).

Development of Environmentally Friendly Agrochemicals Stachowiak, Kaczmarek, Rzemieniecki, and Niemczak (2022) explored the use of nicotinamide in sustainable synthesis of organic salts with application potential as environmentally friendly agrochemicals. The study highlighted the role of nicotinamide derivatives in creating compounds with significant herbicidal activity, offering an environmentally conscious approach in agriculture (Stachowiak et al., 2022).

Influence on Cell Differentiation and Survival Research by Terada, Fujiki, Marks, and Sugimura (1979) revealed that nicotinamide and its analogs could induce differentiation of murine erythroleukemia cells, suggesting their potential in cellular biology and medical research. The study demonstrated the effect of these compounds on cellular mechanisms like hemoglobin synthesis and mRNA expression (Terada, Fujiki, Marks, & Sugimura, 1979).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-6-10(2)13(12(15)7-9)17-14(18)11-4-3-5-16-8-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIGAGUOUCZMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CN=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.